molecular formula C22H21ClN2O5S B3505860 N-(3-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide

N-(3-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide

Cat. No. B3505860
M. Wt: 460.9 g/mol
InChI Key: UFGHMRICPJGQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide, commonly known as CD437, is a synthetic retinoid that has been extensively studied for its potential use in cancer therapy. It belongs to the family of retinoic acid receptor (RAR) agonists and has been shown to induce apoptosis in a variety of cancer cells.

Mechanism of Action

CD437 exerts its anti-cancer effects through the activation of N-(3-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamides. N-(3-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamides are nuclear receptors that play a critical role in the regulation of cell growth and differentiation. CD437 has been shown to induce apoptosis in cancer cells by activating N-(3-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamides and upregulating the expression of pro-apoptotic genes.
Biochemical and Physiological Effects:
CD437 has been shown to induce apoptosis in cancer cells through the upregulation of pro-apoptotic genes. It has also been shown to inhibit the growth of cancer cells in animal models. CD437 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of CD437 is its specificity for cancer cells, which reduces the risk of toxicity in normal cells. However, CD437 has a relatively short half-life, which limits its effectiveness in vivo. Additionally, CD437 has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on CD437 should focus on developing more effective delivery methods to improve its bioavailability and half-life in vivo. Additionally, research should focus on identifying the specific types of cancer cells that are most responsive to CD437 and developing personalized treatment strategies based on these findings. Finally, research should focus on identifying potential combination therapies that could enhance the anti-cancer effects of CD437.

Scientific Research Applications

CD437 has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis in a variety of cancer cells, including leukemia, breast cancer, and melanoma. CD437 has also been shown to inhibit the growth of cancer cells in animal models.

properties

IUPAC Name

N-(3-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5S/c1-25(31(27,28)19-11-12-20(29-2)21(14-19)30-3)18-9-7-15(8-10-18)22(26)24-17-6-4-5-16(23)13-17/h4-14H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGHMRICPJGQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide
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N-(3-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide
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N-(3-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide
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N-(3-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide
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N-(3-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide
Reactant of Route 6
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N-(3-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide

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